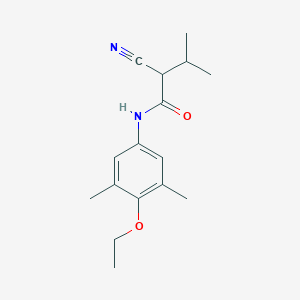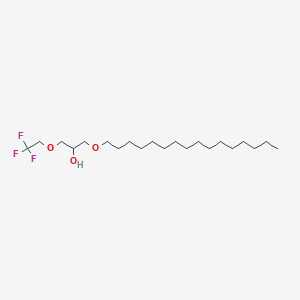![molecular formula C11H12N2O5 B14370740 N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide CAS No. 93929-04-5](/img/structure/B14370740.png)
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide is an organic compound that belongs to the class of nitrobenzenes. These compounds contain a benzene ring with a nitro group attached. This particular compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and an acetamide moiety, making it a unique and interesting molecule for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Acetylation: The acetamide moiety is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, hydroxylation, and acetylation processes, often carried out in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and other cellular processes, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
N-(4-Hydroxy-2-nitrophenyl)acetamide: Similar structure but differs in the position of the hydroxy and nitro groups.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Another isomer with different positions of the functional groups.
Uniqueness
N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its isomers and other related compounds.
属性
CAS 编号 |
93929-04-5 |
|---|---|
分子式 |
C11H12N2O5 |
分子量 |
252.22 g/mol |
IUPAC 名称 |
N-[3-hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C11H12N2O5/c1-7(15)12-9(6-14)11(16)8-4-2-3-5-10(8)13(17)18/h2-5,9,14H,6H2,1H3,(H,12,15) |
InChI 键 |
VUFNBVZTXATQCE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CO)C(=O)C1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


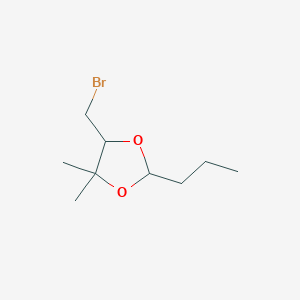
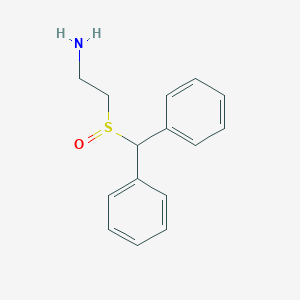
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
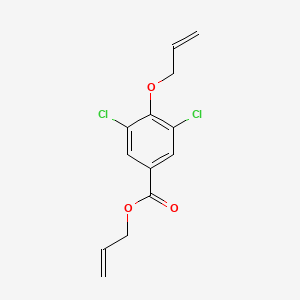
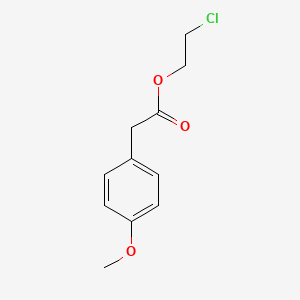
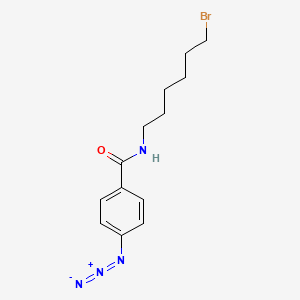
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
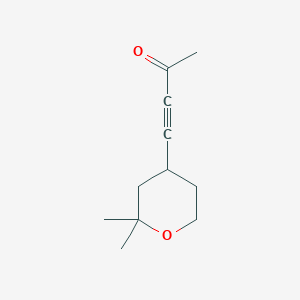
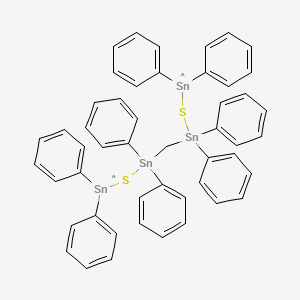
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)

![Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14370719.png)
